molecular formula C14H14N4O3S B5141289 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide

Cat. No. B5141289
M. Wt: 318.35 g/mol
InChI Key: BGTYFEVAJYDPPT-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and metabolic pathways in microorganisms. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their cell membrane integrity and disrupting their metabolic processes. In cancer cells, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been shown to have low toxicity and is well-tolerated. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been shown to have a positive effect on the immune system, enhancing the activity of immune cells.

Advantages and Limitations for Lab Experiments

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has several advantages and limitations for laboratory experiments. One of the main advantages is its low toxicity and high selectivity towards microorganisms. This makes it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide. One of the areas of interest is the development of new antimicrobial agents based on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide. Another potential direction is the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide as an anticancer agent. In addition, the use of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide in agriculture and environmental science is an area that requires further investigation. Further studies are also needed to fully understand the mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide and its potential applications in various fields.
Conclusion:
In conclusion, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide is a complex process that requires expertise and precision. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several potential future directions for the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-mercaptopyrimidine with methyl iodide in the presence of a base to form 4,6-dimethyl-2-pyrimidinethiol. This is followed by the reaction of the thiol with 4-nitrophenylacetyl chloride in the presence of a base to form 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide. The final product is purified using various techniques such as column chromatography and recrystallization. The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide is a complex process that requires expertise and precision.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been shown to have antimicrobial properties and has been tested against various bacterial and fungal strains. It has also been studied for its potential use as an anticancer agent. In agriculture, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been studied for its potential use as a pesticide and herbicide. In environmental science, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been studied for its potential use in water treatment and soil remediation.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-9-7-10(2)16-14(15-9)22-8-13(19)17-11-3-5-12(6-4-11)18(20)21/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYFEVAJYDPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

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